ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
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Description
Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.12594604 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s worth noting that similar compounds, such as 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, have been identified as microtubule targeting agents . These agents interact with microtubules in cells, leading to changes in cell division and growth.
Biochemical Pathways
For instance, indole derivatives are known to show various biologically vital properties .
Result of Action
Similar compounds have been shown to have potent antiproliferative effects
Biological Activity
Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structure which includes a pyrazole ring fused with a benzothieno moiety. The molecular formula is C17H19N5O2S with a molecular weight of approximately 337.43 g/mol. The synthesis typically involves multi-step reactions that integrate various chemical precursors to achieve the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds related to ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 10–50 µg/mL, indicating moderate to strong antibacterial properties .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. In vivo studies have shown that compounds similar to ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, one study reported an IC50 value of 0.034 µM for COX-2 inhibition in a related pyrazole derivative . This suggests potential use in treating inflammatory diseases.
Anticancer Properties
Emerging evidence indicates that pyrazole-based compounds may possess anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, some studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of breast and colon cancer cells in vitro .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory activity of various pyrazole derivatives using a carrageenan-induced paw edema model in rats. Among the tested compounds, ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate exhibited a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of synthesized pyrazoles against clinical isolates. The results showed that ethyl 5-amino derivatives had promising activity against resistant strains of bacteria with MIC values comparable to standard antibiotics .
Data Summary Table
Properties
IUPAC Name |
ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-3-24-17(23)11-8-19-22(14(11)18)15-13-10-6-4-5-7-12(10)25-16(13)21-9(2)20-15/h8H,3-7,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLJDVFYJPCEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC(=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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